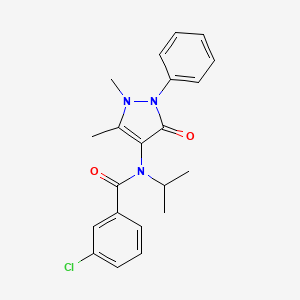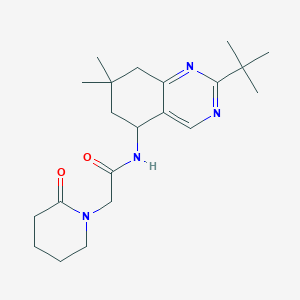![molecular formula C17H14N6O3 B6141248 N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide](/img/structure/B6141248.png)
N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide, also known as QNZ, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. QNZ belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide involves the inhibition of NF-κB activity, which is a key regulator of various cellular processes, including inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, such as cytokines, pathogens, and stress, and plays a critical role in the pathogenesis of various diseases, including cancer and autoimmune disorders. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide inhibits NF-κB activity by binding to the cysteine residue of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects
N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and modulation of immune response. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has also been found to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide for lab experiments include its high potency, low toxicity, and selectivity towards cancer cells. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide can also be easily synthesized using a multi-step process, making it readily available for research purposes. However, the limitations of using N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide for lab experiments include its poor solubility in water and its potential to form aggregates, which can affect its bioavailability and activity.
Zukünftige Richtungen
For N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide research include the development of more efficient synthesis methods, the identification of new targets and pathways for N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide, and the optimization of N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide formulations for clinical use. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has also been found to exhibit synergistic effects with other therapeutic agents, such as chemotherapy drugs and immune checkpoint inhibitors, making it a potential candidate for combination therapy. Additionally, N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been found to exhibit anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various autoimmune disorders.
Synthesemethoden
N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 2-amino-4-methylquinazoline in the presence of a base, followed by the reaction of the resulting intermediate with hydrazine hydrate. The final product is obtained by reacting the hydrazine intermediate with 4-nitrobenzoyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and viral infections. In cancer research, N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been found to exhibit anti-tumor activity by inhibiting the activity of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in tumor growth and progression. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
In autoimmune disorders, N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various autoimmune diseases. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has also been found to suppress the activity of immune cells, such as T cells and B cells, making it a potential therapeutic agent for autoimmune disorders.
In viral infections, N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been found to inhibit the replication of various viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and influenza virus. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has also been found to enhance the activity of antiviral drugs, making it a potential adjuvant therapy for viral infections.
Eigenschaften
IUPAC Name |
N-[(Z)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c1-10-13-4-2-3-5-14(13)20-17(19-10)22-16(18)21-15(24)11-6-8-12(9-7-11)23(25)26/h2-9H,1H3,(H3,18,19,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLFMJWEUZCEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)/N=C(/N)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-(1-methyl-4-piperidinyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6141165.png)
![4-tert-butyl-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6141175.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B6141188.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6141194.png)

![3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6141210.png)
![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6141218.png)

![3-[4-(2-chlorobenzyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B6141247.png)
![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)


